

Chemical reactivity and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-Amino-2-(4-fluorophenyl)acetonitrile

Cat. No.: B1270793

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An In-depth Technical Guide on the Chemical Reactivity and Stability of **2-Amino-2-(4-fluorophenyl)acetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile, also known as α -Amino-4-fluorophenylacetonitrile, is an organic compound belonging to the α -aminonitrile class.[1][2] These molecules are characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them highly versatile and valuable building blocks in organic synthesis, particularly as direct precursors to non-natural α -amino acids and for the construction of various nitrogen-containing heterocycles.[3][4] Its structural similarity to intermediates in medicinal chemistry makes understanding its reactivity and stability crucial for applications in drug discovery and development.[5] This guide provides a comprehensive technical overview of the chemical properties, reactivity profile, and stability considerations for **2-Amino-2-(4-fluorophenyl)acetonitrile**.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Amino-2-(4-fluorophenyl)acetonitrile** is provided below. This data is essential for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	56464-70-1	[1]
Molecular Formula	C ₈ H ₇ FN ₂	[1][6]
Molecular Weight	150.15 g/mol	[2][6]
IUPAC Name	2-amino-2-(4-fluorophenyl)acetonitrile	[6]
Synonyms	α-Cyano-4-fluorobenzylamine	[2]
Density	1.208 g/cm ³	[6]

Chemical Stability

While specific kinetic data on the degradation of **2-Amino-2-(4-fluorophenyl)acetonitrile** is not widely available, its stability can be inferred from safety data sheets and the general behavior of α-aminonitriles.

Condition	Stability Assessment	References
Standard Conditions	Generally considered stable under standard laboratory conditions (room temperature, ambient atmosphere).	[5]
Thermal Stability	May decompose at elevated temperatures. Thermal decomposition is known to generate hazardous products such as carbon oxides (CO, CO ₂), hydrogen fluoride (HF), and nitrogen oxides (NO _x).	[1]
pH Sensitivity	Susceptible to decomposition under extreme pH conditions. The nitrile group is prone to hydrolysis, especially under strong acidic or alkaline conditions.	[5][7]
Incompatible Materials	Information not widely available, but avoidance of strong oxidizing agents, strong acids, and strong bases is recommended based on general chemical principles.	[8]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from sources of ignition and incompatible substances.	[9]

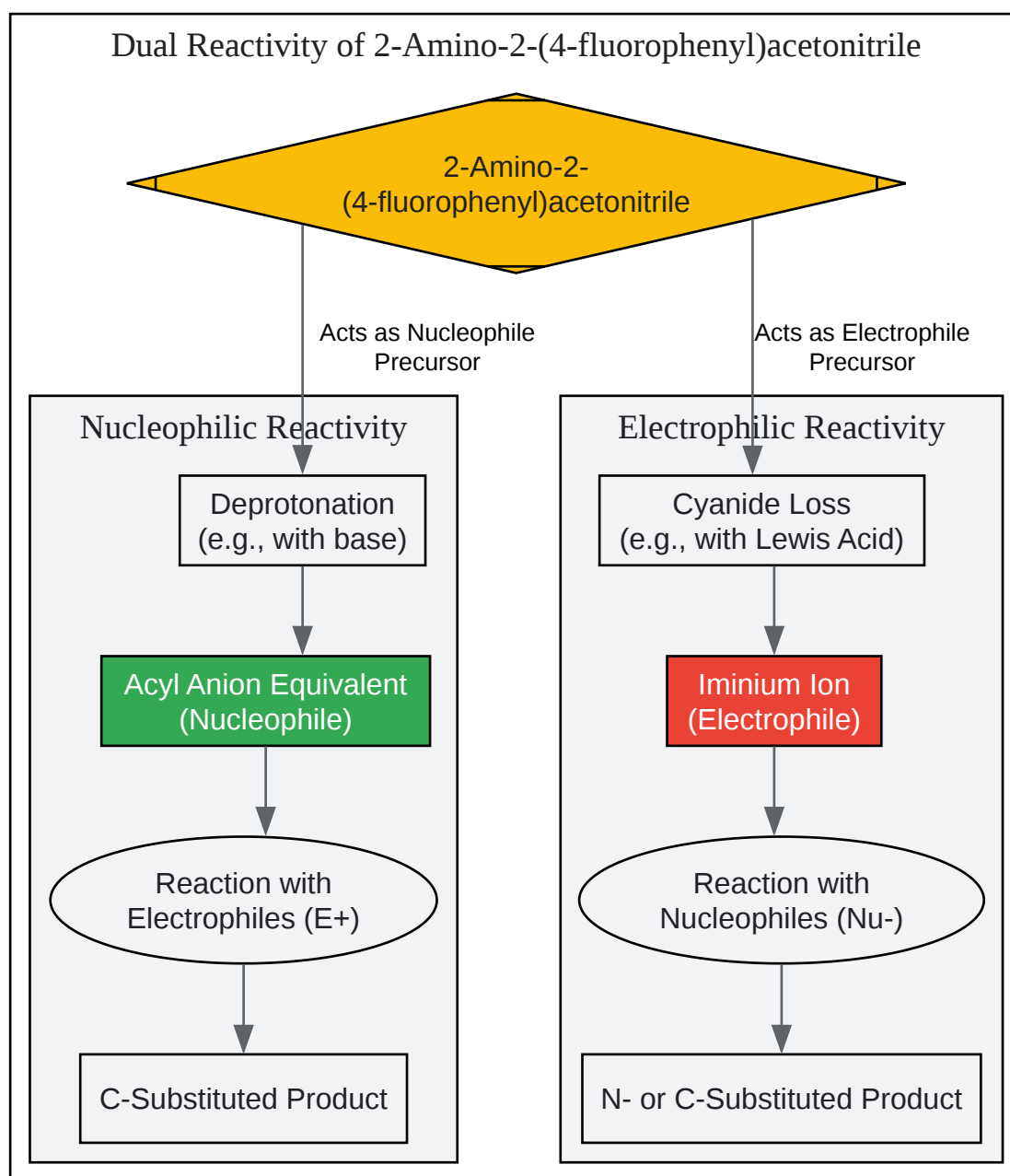
Chemical Reactivity

The reactivity of **2-Amino-2-(4-fluorophenyl)acetonitrile** is dominated by the interplay between the amino and nitrile functional groups attached to the α -carbon. It can function as

both a nucleophile and an electrophile precursor.[3]

Dual Nucleophilic and Electrophilic Nature

α -Aminonitriles exhibit a remarkable dual reactivity. The amino group provides nucleophilic character, while the molecule can also serve as a stable precursor to a reactive electrophilic iminium ion.[3]



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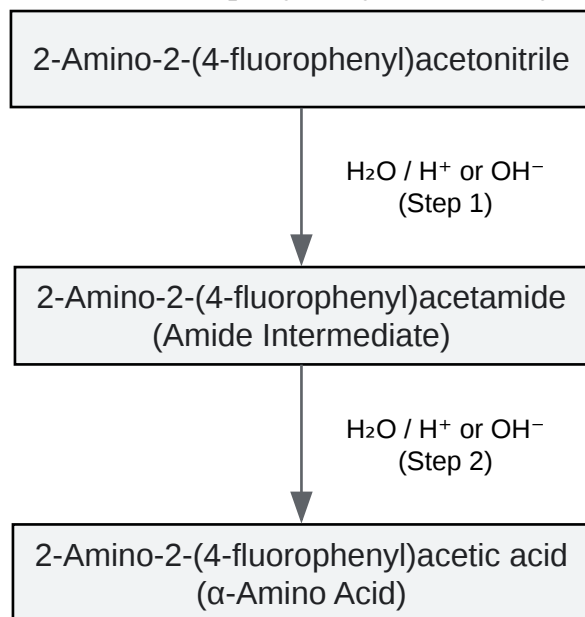
Caption: Logical diagram of the dual reactivity modes of α -aminonitriles.

Reactions at the Nitrile Group

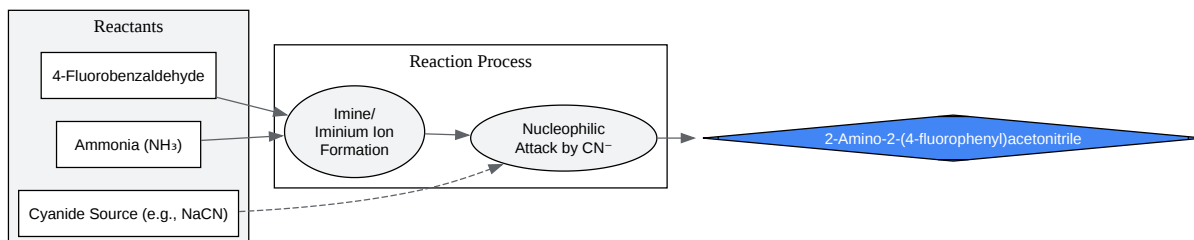
The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations.

- Hydrolysis: The most common reaction of the nitrile group is hydrolysis to form the corresponding α -amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. This transformation is typically carried out under acidic or basic conditions.^{[3][7]} The hydrolysis proceeds through an intermediate amide.^[10] However, the hydrolysis of aminonitriles can be slow.^{[7][11]} In some cases, harsh conditions are required, and alternative methods are needed to facilitate the reaction.^[12]

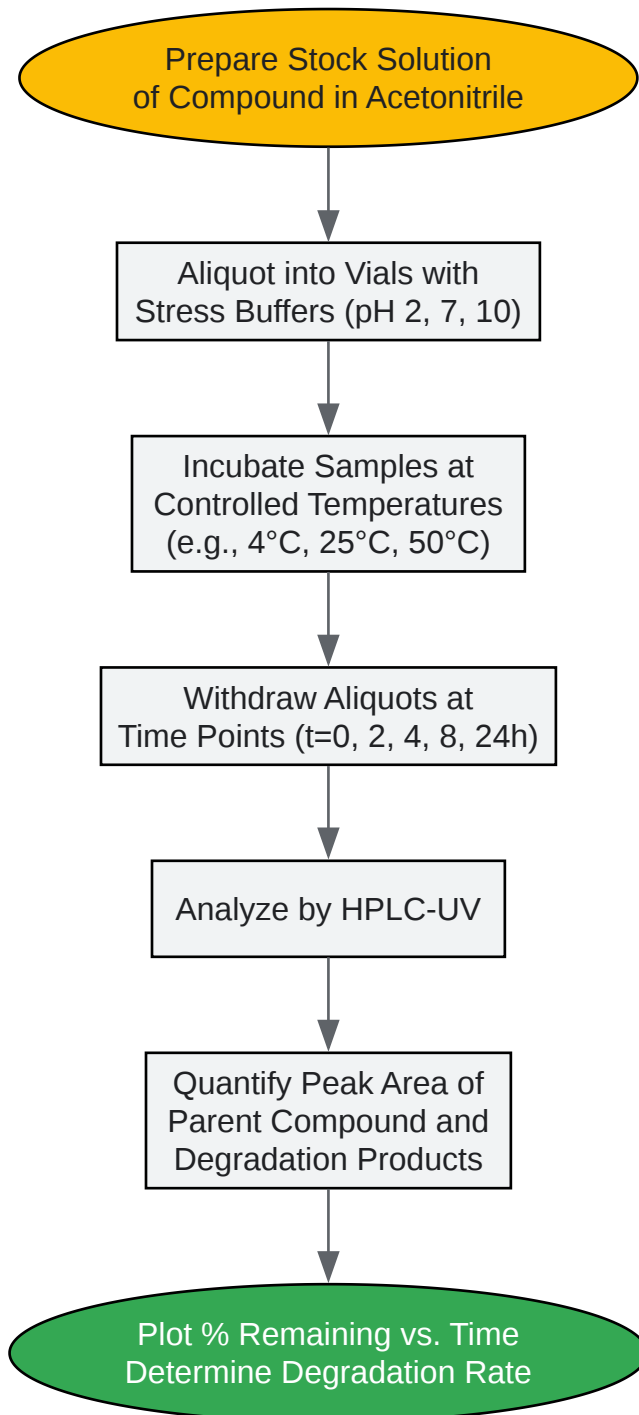
Nitrile Group Hydrolysis Pathway



Strecker Synthesis Workflow



Experimental Workflow for Chemical Stability Testing



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